molecular formula C7H10O4 B8545801 5-Acetyl-5-methyl-1,3-dioxan-2-one

5-Acetyl-5-methyl-1,3-dioxan-2-one

Cat. No. B8545801
M. Wt: 158.15 g/mol
InChI Key: YCPIZZJIUMYANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-5-methyl-1,3-dioxan-2-one is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-5-methyl-1,3-dioxan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-5-methyl-1,3-dioxan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Acetyl-5-methyl-1,3-dioxan-2-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

5-acetyl-5-methyl-1,3-dioxan-2-one

InChI

InChI=1S/C7H10O4/c1-5(8)7(2)3-10-6(9)11-4-7/h3-4H2,1-2H3

InChI Key

YCPIZZJIUMYANH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC(=O)OC1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a one liter three neck flask equipped with a mechanical stirrer and under nitrogen were added triphosgene (37.0 g), 3,3-dihydroxymethyl-2-butanone (50 g) and THF (300 mL). The resulting mixture was stirred until a homogeneous solution resulted. This homogeneous solution was cooled to -78° C. Triethylamine (75.0 g) was added to the this solution over 30 min. The cold bath was removed and the reaction allowed to warm to room temperature. After stirring for one hour at room temperature the triethylamine/HCl salt was removed by filtration and the filtrate pass through a silica gel plug. The solvent was removed under reduced pressure resulting in an off white product. This product was then washed with hot ether giving a white solid. NMR analysis indicated that the product contained a small amount of triethylamine/HCl salt, thus the material was dissolved in dichloromethane and washed with water affording 15.02 g of material. 1H NMR (CDCl3) ppm: 4.70 (ab doublet, 2H), 4.20 (ab doublet, 2H), 2.3 (S, 3H), 1.25 (S, 3H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a one liter three neck flask equipped with a mechanical stirrer and under nitrogen were added triphosgene (37.0 g), 3,3 dihydroxyethyl-2-butanone (50 g) and THF (300 mL). The resulting mixture was stirred until a homogeneous solution resulted. This homogeneous solution was cooled to −78° C. Triethylamine (75.0 g) was added to the this solution over 30 min. The cold bath was removed and the reaction allowed to warm to room temperature. After stirring for one hour at room temperature the triethylamine/HCl salt was removed by filtration and the filtrate pass through a silica gel plug. The solvent was removed under reduced pressure resulting in an off white product. This product was then washed with hot ether giving a white solid. NMR analysis indicated that the product contained a small amount of triethylamine/HCl salt, thus the material was dissolved in dichloromethane and washed with water affording 15.02 g of material. 1H NMR (CDCl3) ppm: 4.70 (ab doublet, 2H), 4.20 (ab doublet, 2H), 2.3 (S, 3H), 1.25 (S, 3H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
3,3 dihydroxyethyl-2-butanone
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.